molecular formula C12H23NO3 B13630278 Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate

Cat. No.: B13630278
M. Wt: 229.32 g/mol
InChI Key: ZZRYPMYWCVOBGA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a tert-butyl ester group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-propylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Material: 3-hydroxy-4-propylpyrrolidine.

    Reagent: Tert-butyl chloroformate.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, typically in an organic solvent like dichloromethane.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-hydroxy-4-propylpyrrolidine and the base, and the mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 3-hydroxy-4-propylpyrrolidine and tert-butyl chloroformate.

    Optimized Conditions: The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TsCl in pyridine at room temperature.

Major Products

    Oxidation: Formation of 3-oxo-4-propylpyrrolidine-1-carboxylate.

    Reduction: Formation of 3-hydroxy-4-propylpyrrolidine-1-methanol.

    Substitution: Formation of 3-tosyloxy-4-propylpyrrolidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate depends on its application:

    As a Protecting Group: It protects amine groups by forming a stable carbamate linkage, which can be selectively removed under acidic conditions.

    As a Chiral Auxiliary: It induces chirality in the synthesis of enantiomerically pure compounds by forming diastereomeric intermediates, which can be separated and further processed.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a propyl group.

    Tert-butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group.

    Tert-butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is unique due to its specific propyl substitution, which can influence its steric and electronic properties, making it suitable for particular synthetic applications and interactions with biological targets.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

ZZRYPMYWCVOBGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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